molecular formula C16H9IN2O2 B10779924 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid

Cat. No.: B10779924
M. Wt: 388.16 g/mol
InChI Key: SDRAETFVRBBLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid is a synthetic organic compound known for its potent inhibitory effects on specific protein kinases, particularly DYRK1A. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in neurological disorders .

Preparation Methods

The synthesis of 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid involves several steps. One common method includes the reaction of 11H-indolo[3,2-c]quinoline-6-carboxylic acid with iodine in the presence of a suitable solvent like DMSO. Hydrogen chloride gas is bubbled through the solution at room temperature, followed by the addition of ethanol and water to precipitate the product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, ethanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid involves the inhibition of the protein kinase DYRK1A. This compound binds to the ATP-binding site of DYRK1A, preventing its phosphorylation activity. This inhibition affects various cellular pathways regulated by DYRK1A, leading to altered cellular functions .

Comparison with Similar Compounds

10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid is unique due to its high selectivity for DYRK1A compared to other similar compounds. Some related compounds include:

These compounds highlight the importance of halogen substitution in modulating the biological activity and selectivity of indoloquinoline derivatives.

Properties

Molecular Formula

C16H9IN2O2

Molecular Weight

388.16 g/mol

IUPAC Name

10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid

InChI

InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21)

InChI Key

SDRAETFVRBBLOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=C(N3)C(=CC=C4)I)C(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.